Ácido paederosídico

Descripción general

Descripción

El glicinato de hierro, también conocido como bisglicinato ferroso, es una forma quelada de hierro donde el hierro está unido al aminoácido glicina. Este compuesto es conocido por su alta biodisponibilidad y sus mínimos efectos secundarios gastrointestinales en comparación con otros suplementos de hierro. Se utiliza comúnmente para tratar y prevenir la anemia por deficiencia de hierro.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antinociceptive Activity

Paederosidic acid methyl ester (PAME), a derivative of paederosidic acid, has demonstrated significant antinociceptive effects in experimental models. Studies have shown that PAME can inhibit both chemical and thermal nociception in mice, suggesting its potential as an analgesic agent. The mechanism appears to involve the modulation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathways, specifically through ATP-sensitive potassium channels .

Table 1: Antinociceptive Effects of PAME

| Dose (mg/kg) | Chemical Model | Thermal Model | Observed Effect |

|---|---|---|---|

| 20 | Acetic acid-induced | Tail-flick test | Significant inhibition |

| 40 | Capsaicin injections | Hot plate test | Significant inhibition |

| 60 | Formalin-induced | Not significantly affected | No sedation or motor impairment |

1.2 Anti-inflammatory Properties

Research indicates that extracts of Paederia scandens, including those containing paederosidic acid, exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. These findings suggest potential applications in treating inflammatory conditions like rheumatoid arthritis (RA). A network pharmacology approach identified the JAK/STAT signaling pathway as a key target for these anti-inflammatory effects .

Dermatological Applications

2.1 Skin Barrier Function and Moisturization

Paederosidic acid has been explored for its role in enhancing skin barrier function and moisturizing properties. A high-yield extraction method utilizing microbubbles has been developed to isolate paederosidic acid effectively from Paederia scandens. This compound has been incorporated into cosmetic formulations aimed at improving skin hydration and barrier integrity by regulating Claudin-1 expression, a protein crucial for maintaining skin moisture .

Table 2: Effects of Paederosidic Acid on Skin Health

| Application Type | Mechanism of Action | Observed Benefits |

|---|---|---|

| Cosmetic formulations | Enhances Claudin-1 expression | Improved skin hydration |

| Dermatological treatments | Strengthens skin barrier function | Reduced transepidermal water loss |

Traditional Medicine Applications

Historically, Paederia scandens has been used in traditional medicine to treat gastrointestinal disorders such as diarrhea and dysentery. Recent studies have validated these traditional uses by demonstrating the antidiarrheal effects of paederosidic acid through various mechanisms, including the modulation of gut motility and inflammation .

Case Study: Antidiarrheal Effects

In a study involving mice subjected to castor oil-induced diarrhea, paederosidic acid showed significant efficacy in reducing the frequency of diarrhea episodes. This supports its traditional application in managing gastrointestinal complaints .

Mecanismo De Acción

El glicinato de hierro ejerce sus efectos principalmente a través de su función en la suplementación de hierro. La forma quelada permite una mejor absorción en el tracto gastrointestinal. Una vez absorbido, el hierro se utiliza en la producción de hemoglobina y otras enzimas que contienen hierro. El componente glicina ayuda en la estabilización y el transporte del hierro dentro del cuerpo .

Compuestos similares:

- Sulfato ferroso

- Fumarato ferroso

- Gluconato ferroso

- Citrato férrico

Comparación:

- Biodisponibilidad: El glicinato de hierro tiene una mayor biodisponibilidad en comparación con el sulfato ferroso y el fumarato ferroso.

- Efectos secundarios: El glicinato de hierro causa menos efectos secundarios gastrointestinales en comparación con otras sales de hierro.

- Estabilidad: La forma quelada del glicinato de hierro es más estable y menos afectada por los inhibidores dietéticos de la absorción de hierro .

El glicinato de hierro destaca por su absorción superior y sus mínimos efectos secundarios, lo que lo convierte en la opción preferida para la suplementación de hierro.

Análisis Bioquímico

Biochemical Properties

Paederosidic acid plays a crucial role in biochemical reactions, particularly in inducing apoptosis in cancer cells. It interacts with several enzymes and proteins, including caspase-3, caspase-8, and caspase-9, which are key players in the apoptotic pathway . The compound upregulates pro-apoptotic proteins such as Bid and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, paederosidic acid stimulates the release of cytochrome c from mitochondria, further promoting apoptosis .

Cellular Effects

Paederosidic acid exerts significant effects on various cell types and cellular processes. In lung cancer cells, it induces mitochondria-mediated apoptosis, leading to cell death . The compound also affects cell signaling pathways by modulating the expression of genes involved in apoptosis and inflammation . In hepatocellular carcinoma cells, paederosidic acid inhibits cell growth, invasion, and angiogenesis while promoting apoptosis . These effects are dose-dependent and highlight the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, paederosidic acid exerts its effects through several mechanisms. It binds to and activates caspases, leading to the cleavage of various substrates involved in apoptosis . The compound also inhibits the P2Y14 receptor, which is implicated in osteoclast formation and neuropathic pain . By downregulating the expression of NFAT2 and ATP6V0D2, paederosidic acid suppresses osteoclastogenesis and alleviates pain . These molecular interactions underscore the compound’s therapeutic potential in treating cancer and osteoarthritis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of paederosidic acid change over time. The compound is stable at room temperature and exhibits long-term effects on cellular function when stored appropriately . In vitro studies have shown that paederosidic acid maintains its bioactivity for extended periods, with significant effects observed after 24 to 48 hours of treatment . In vivo studies indicate that the compound’s effects on cellular function, such as apoptosis and inflammation, persist over time, highlighting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of paederosidic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory effects . At higher doses, paederosidic acid may cause adverse effects, including toxicity . Studies have shown that the compound’s therapeutic window is relatively wide, allowing for effective treatment at doses that minimize toxicity . These findings underscore the importance of dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Paederosidic acid is involved in several metabolic pathways, primarily those related to apoptosis and inflammation . The compound interacts with enzymes such as caspases and proteins involved in the mitochondrial apoptotic pathway . By modulating these pathways, paederosidic acid influences metabolic flux and metabolite levels, contributing to its bioactivity . These interactions highlight the compound’s potential as a therapeutic agent in diseases characterized by dysregulated apoptosis and inflammation.

Transport and Distribution

Within cells and tissues, paederosidic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, paederosidic acid accumulates in specific compartments, such as mitochondria, where it exerts its apoptotic effects . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Paederosidic acid is primarily localized in the mitochondria, where it induces apoptosis by modulating the mitochondrial membrane potential and promoting the release of cytochrome c . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its delivery to the appropriate cellular compartments . This precise localization is essential for paederosidic acid’s bioactivity and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicinato de hierro se sintetiza típicamente haciendo reaccionar hierro reducido con glicina en presencia de ácido cítrico. La reacción se lleva a cabo a una temperatura controlada para asegurar la formación del quelato. El producto resultante se seca por aspersión para obtener un polvo fino y de flujo libre .

Métodos de producción industrial: En entornos industriales, el glicinato de hierro se produce haciendo reaccionar polvo de hierro con glicina a una temperatura de alrededor de 50°C durante 24 horas. Alternativamente, se puede preparar haciendo reaccionar glicina con cloruro férrico y luego agregando hidróxido de sodio para precipitar el glicinato de hierro .

Análisis De Reacciones Químicas

Tipos de reacciones: El glicinato de hierro experimenta diversas reacciones químicas, que incluyen:

Oxidación: El hierro en el complejo de glicinato puede oxidarse de estado ferroso (Fe²⁺) a estado férrico (Fe³⁺).

Reducción: El hierro férrico puede reducirse nuevamente a hierro ferroso en ciertas condiciones.

Complejación: El glicinato de hierro puede formar complejos con otros ligandos, afectando su estabilidad y reactividad

Reactivos y condiciones comunes:

Oxidación: El oxígeno o el peróxido de hidrógeno se pueden utilizar como agentes oxidantes.

Reducción: Se pueden emplear agentes reductores como el ácido ascórbico.

Complejación: Se pueden utilizar varios ligandos como el ácido etilendiaminotetraacético (EDTA) para estudiar la formación de complejos.

Principales productos formados:

Oxidación: Glicinato férrico.

Reducción: Glicinato ferroso.

Complejación: Varios complejos de hierro-ligando dependiendo de los ligandos utilizados

Comparación Con Compuestos Similares

- Ferrous sulfate

- Ferrous fumarate

- Ferrous gluconate

- Ferric citrate

Comparison:

- Bioavailability: Iron glycinate has higher bioavailability compared to ferrous sulfate and ferrous fumarate.

- Side Effects: Iron glycinate causes fewer gastrointestinal side effects compared to other iron salts.

- Stability: The chelated form of iron glycinate is more stable and less affected by dietary inhibitors of iron absorption .

Iron glycinate stands out due to its superior absorption and minimal side effects, making it a preferred choice for iron supplementation.

Actividad Biológica

Paederosidic acid (PA), a prominent iridoid glycoside isolated from Paederia scandens (Lour.) Merrill, has garnered attention for its diverse biological activities, including anti-tumor, anticonvulsant, sedative, and antimicrobial effects. This article synthesizes current research findings on the biological activities of PA, supported by case studies and data tables.

Chemical Structure and Isolation

Paederosidic acid is characterized by its unique chemical structure, which contributes to its pharmacological properties. The compound can be extracted using various methods, with high-yield techniques being developed to optimize its isolation from plant sources .

Anti-Tumor Activity

Mechanism of Action:

Research indicates that PA exhibits significant anti-tumor activity, particularly against gastric cancer cell lines such as MGC-803, BGC-823, and SGC-7901. The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be 42.2 μM, 43.7 μM, and 30.5 μM respectively . The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, where PA upregulates pro-apoptotic proteins (caspase-3, caspase-9, and Bax) while downregulating the anti-apoptotic protein Bcl-2 .

Data Table: Anti-Tumor Activity of Paederosidic Acid

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 42.2 | Apoptosis induction via mitochondrial pathway |

| BGC-823 | 43.7 | Upregulation of caspases |

| SGC-7901 | 30.5 | Downregulation of Bcl-2 |

Anticonvulsant and Sedative Effects

PA has also been studied for its anticonvulsant and sedative properties. In animal models, it was shown to increase gamma-aminobutyric acid (GABA) levels in the brain while decreasing glutamic acid levels . This modulation suggests a potential mechanism through which PA exerts its sedative effects.

Case Study: Sedative Effects in Mice

In a controlled study involving mice, PA was administered at varying doses (20 mg/kg, 40 mg/kg, and 60 mg/kg). Results indicated a dose-dependent increase in sedation levels compared to control groups .

Antimicrobial Activity

Bacterial Inhibition:

PA exhibits notable antibacterial activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 0.64 mg/mL to 5.12 mg/mL across different strains . This suggests potential therapeutic applications in treating infections caused by this bacterium.

Data Table: Antimicrobial Activity of Paederosidic Acid

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| H. pylori Strain 1 | 0.64 |

| H. pylori Strain 2 | 5.12 |

Propiedades

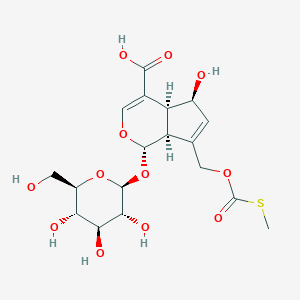

IUPAC Name |

(1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12S/c1-31-18(26)28-4-6-2-8(20)11-7(15(24)25)5-27-16(10(6)11)30-17-14(23)13(22)12(21)9(3-19)29-17/h2,5,8-14,16-17,19-23H,3-4H2,1H3,(H,24,25)/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKKPLVSHVNDV-FCVLBCLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.